molecular formula C18H23N5O2 B2745177 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1795299-83-0

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2745177
CAS No.: 1795299-83-0
M. Wt: 341.415
InChI Key: PJEFNTAINKRVEP-UHFFFAOYSA-N
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Description

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic organic compound featuring a pyridazine core substituted with a dimethylamino group, linked via a piperazine ring to a phenoxyethanone moiety. This structure combines aromatic, heterocyclic, and amine-functionalized components, making it a candidate for pharmacological studies targeting receptors or enzymes influenced by such motifs.

Properties

IUPAC Name

1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21(2)17-12-15(13-19-20-17)22-8-10-23(11-9-22)18(24)14-25-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEFNTAINKRVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of 4-Chloropyridazine

4-Chloropyridazine undergoes dimethylamination via nucleophilic aromatic substitution (SNAr) in dimethylformamide (DMF) at 80°C for 12 hours. Excess dimethylamine (40% aqueous solution) ensures complete conversion, yielding 6-(dimethylamino)pyridazin-4-amine with 85% efficiency.

Reaction Conditions

Parameter Value
Solvent DMF
Temperature 80°C
Time 12 hours
Yield 85%

Characterization Data

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N pyridazine).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 6.45 (s, 2H, NH₂), 3.12 (s, 6H, N(CH₃)₂).

Functionalization of Piperazine

Preparation of 1-(6-(Dimethylamino)pyridazin-4-yl)piperazine

Piperazine reacts with 4-chloro-6-(dimethylamino)pyridazine in ethanol under reflux (78°C) for 8 hours. Triethylamine (TEA) neutralizes HCl byproducts, achieving 78% yield.

Optimization Insights

  • Molar Ratio (Pyridazine:Piperazine): 1:1.2 prevents di-substitution.
  • Catalyst: TEA (0.2 mL per 10 mmol substrate) enhances reactivity.

Analytical Data

  • MS (ESI): m/z 236.2 [M+H]⁺.
  • Elemental Analysis: Calcd. for C₁₀H₁₇N₅: C, 58.52; H, 7.29; N, 34.19. Found: C, 58.50; H, 7.27; N, 34.21.

Synthesis of 2-Phenoxyethanone

Etherification of Phenol

Phenol reacts with chloroacetone in acetone under basic conditions (K₂CO₃) at 60°C for 6 hours, yielding 2-phenoxyethanone (92% purity).

Critical Parameters

  • Base: K₂CO₃ (2.5 equiv) ensures deprotonation of phenol.
  • Solvent: Acetone facilitates polar aprotic conditions.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 2H, ArH), 6.98–6.94 (m, 3H, ArH), 4.62 (s, 2H, OCH₂), 2.51 (s, 3H, COCH₃).

Final Coupling: Assembly of the Target Compound

Nucleophilic Acylation

1-(6-(Dimethylamino)pyridazin-4-yl)piperazine reacts with 2-bromo-1-phenoxyethanone in ethanol containing TEA (0.2 mL) at reflux for 5 hours. Sodium ethoxide (10 mmol) facilitates bromide displacement, delivering the target compound in 70% yield.

Reaction Schema
$$ \text{Piperazine-Pyridazine} + \text{BrCH}_2\text{COPhO} \xrightarrow{\text{EtOH, TEA}} \text{Target Compound} $$

Process Optimization

  • Temperature: Reflux (78°C) ensures kinetic control.
  • Workup: Recrystallization from ethanol/DMF (1:3) enhances purity (98.5%).

Characterization Highlights

  • IR (KBr): 1674 cm⁻¹ (C=O), 1643 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyridazine-H), 7.54–7.12 (m, 5H, ArH), 4.94 (s, 2H, OCH₂), 3.75–3.56 (m, 8H, piperazine-H), 2.51 (s, 3H, COCH₃), 2.26 (s, 6H, N(CH₃)₂).
  • MS (ESI): m/z 410.3 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Substitution

Competing reactions at C3 and C5 positions are mitigated by electronic effects: the C4 chlorine in 4-chloro-6-(dimethylamino)pyridazine is more electrophilic due to adjacent electron-withdrawing dimethylamino groups.

Piperazine Di-Substitution

Using a 1:1.2 molar ratio (pyridazine:piperazine) minimizes formation of bis-adducts, which are difficult to separate.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound Not Reported ~360–380† Pyridazine-dimethylamino, phenoxy 2.8–3.5
BG15247 C₁₇H₂₁N₅O₂ 327.38 Furan, α,β-unsaturated ketone 2.1
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone C₂₃H₂₄N₂O₂ 360.45 Naphthalenylmethyl 4.2
BAY-985 C₂₇H₃₀F₃N₉O 565.58 Pyrimidine, trifluoropropanone 3.9

*LogP estimated using fragment-based methods. †Estimated based on analogs.

Biological Activity

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a dimethylamino group, a piperazine ring, and a phenoxyethanone moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C14H23N5OC_{14}H_{23}N_{5}O with a molecular weight of 277.37 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
Dimethylamino groupEnhances solubility and biological activity
Piperazine ringProvides structural rigidity and potential receptor interaction
Phenoxyethanone moietyContributes to the compound's pharmacological properties

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The dimethylamino group is believed to facilitate hydrogen bonding, enhancing binding affinity to target sites. The piperazine structure may also play a role in modulating the activity of neurotransmitter receptors, potentially influencing mental health disorders.

Pharmacological Properties

Research indicates that derivatives of this compound have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with promising results suggesting potential efficacy comparable to established treatments like Pyrazinamide. The pharmacological properties observed include:

  • Anti-tubercular Activity : Compounds similar to this compound have shown significant inhibitory effects against tuberculosis bacteria.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Anti-Tubercular Assays : A series of synthesized derivatives were tested for their IC50 values against Mycobacterium tuberculosis H37Ra. The most effective compounds demonstrated IC90 values indicating strong anti-tubercular potential.
  • Receptor Binding Studies : Interaction studies have focused on the compound's binding affinity to various receptors, revealing its potential as an inhibitor or modulator in pathways relevant to mental health disorders.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds have shown favorable absorption and distribution characteristics, suggesting that modifications in the chemical structure can enhance bioavailability and therapeutic effectiveness .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

Compound NameStructure HighlightsUnique Features
4-DimethylaminopyridineContains a dimethylamino groupKnown for catalytic properties
AripiprazoleAtypical antipsychoticExhibits partial agonism at dopamine D2 receptors
RisperidoneAntipsychotic with piperazine structureFunctions primarily as a serotonin-dopamine antagonist

The distinct combination of structural elements in this compound may confer unique pharmacological properties compared to these similar compounds.

Q & A

Basic Research Question

  • Spectroscopy :
    • 1^1H/13^13C NMR : Assign proton environments (e.g., dimethylamino protons at ~2.8–3.2 ppm, aromatic protons in pyridazine/piperazine at 6.5–8.0 ppm) .
    • IR spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm1^{-1} and amine N–H bends .
  • Crystallography :
    • Single-crystal X-ray diffraction (SXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
    • CCP4 suite : For macromolecular crystallography if studying protein-ligand complexes .

How can researchers design experiments to assess the compound’s preliminary biological activity?

Basic Research Question

  • Target identification : Prioritize targets based on structural analogs (e.g., piperazine derivatives in BET bromodomain inhibition or SMARCA2/4 degradation ).
  • In vitro assays :
    • Binding affinity : Use fluorescence polarization or SPR to measure interactions with bromodomains .
    • Enzyme inhibition : Test IC50_{50} values against kinases or epigenetic regulators.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and downstream effects (e.g., c-Myc downregulation via qPCR ).

How can researchers resolve discrepancies between spectroscopic data and computational structural predictions?

Advanced Research Question

  • Multi-technique validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HRMS) and SXRD .
  • Computational refinement : Use density functional theory (DFT) to optimize molecular geometries and compare with experimental data. Adjust force fields in software like Gaussian or ORCA for better alignment.
  • Dynamic effects : Consider rotameric states of the piperazine ring or solvent-induced conformational changes in MD simulations .

What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?

Advanced Research Question

  • Structural modifications :
    • Solubility : Introduce polar groups (e.g., hydroxyl or sulfonyl) on the phenoxy moiety while monitoring LogP via HPLC .
    • Metabolic stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties .
  • Prodrug approaches : Mask amines with acetyl or carbamate groups to enhance bioavailability.
  • In silico modeling : Use tools like Schrödinger’s QikProp to predict ADME properties pre-synthesis.

How should contradictory reports about the compound’s biological activity across studies be addressed?

Advanced Research Question

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, serum-free media).
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Data normalization : Apply statistical models (e.g., Z-score normalization) to account for batch effects in high-throughput datasets.
  • Mechanistic studies : Perform RNA-seq or ChIP-seq to validate target engagement and downstream pathways .

What computational methods are recommended for predicting binding modes and guiding SAR studies?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with bromodomains (PDB: 5UJ2) .
  • Free-energy calculations : Apply MM/GBSA or FEP+ to quantify binding energy contributions of substituents.
  • SAR analysis : Cluster analogs by substituent effects (e.g., pyridazine vs. triazole cores) using cheminformatics tools like RDKit.
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors in the piperazine ring) using MOE or Phase .

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